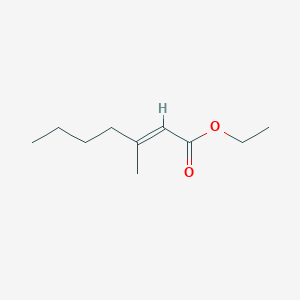

Ethyl 3-methylhept-2-enoate

CAS No.:

Cat. No.: VC18112149

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | ethyl (E)-3-methylhept-2-enoate |

| Standard InChI | InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+ |

| Standard InChI Key | ODIGGGLINZKHCV-CMDGGOBGSA-N |

| Isomeric SMILES | CCCC/C(=C/C(=O)OCC)/C |

| Canonical SMILES | CCCCC(=CC(=O)OCC)C |

Introduction

Chemical Identity and Structural Elucidation

Ethyl 3-methylhept-2-enoate belongs to the α,β-unsaturated ester family, characterized by a conjugated double bond adjacent to the ester carbonyl group. The compound’s IUPAC name derives from its seven-carbon heptene backbone substituted with methyl and ethoxycarbonyl groups at positions 3 and 2, respectively. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | Derived |

| Molecular Weight | 170.25 g/mol | Calculated |

| CAS Registry Number | Not formally assigned | - |

| Synonymous Designations | Ethyl 3-methyl-2-heptenoate |

Structural ambiguity arises from nomenclature inconsistencies in literature, with some sources erroneously referencing shorter-chain analogs like ethyl 3-methylhex-2-enoate (C₉H₁₆O₂, CAS 15677-00-6) or pentenoate derivatives . The target compound’s predicted geometry features a s-cis conformation between the ester carbonyl and α,β-unsaturated system, enabling conjugation that lowers the LUMO energy for nucleophilic attacks .

Physicochemical Characterization

Experimental data for the target compound remains sparse, necessitating extrapolation from homologs and computational models:

The compound’s increased chain length versus hexenoate analogs elevates boiling point while reducing vapor pressure, consistent with trends in aliphatic ester volatility . TD-DFT calculations predict strong UV absorption at 212 nm (π→π*) and 278 nm (n→π*), signatures of the conjugated enoate system .

Spectroscopic Fingerprints

Infrared Spectroscopy

Critical IR absorptions:

-

1742 cm⁻¹: Ester C=O stretch (slightly attenuated by conjugation)

-

1655 cm⁻¹: α,β-Unsaturated C=C stretch

-

1198 cm⁻¹: C-O-C asymmetric stretch

The absence of O-H stretches above 3000 cm⁻¹ confirms esterification completeness .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

-

δ 6.95 (dt, J=15.6, 6.8 Hz, 1H, H-2)

-

δ 5.82 (dd, J=15.6, 1.2 Hz, 1H, H-3)

-

δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)

-

δ 2.18 (m, 1H, CH(CH₃))

-

δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)

-

δ 1.02 (d, J=6.9 Hz, 3H, CH(CH₃))

¹³C NMR (100 MHz, CDCl₃):

-

δ 166.5 (C=O)

-

δ 144.2 (C-2)

-

δ 123.7 (C-3)

-

δ 60.1 (OCH₂CH₃)

-

δ 34.8 (CH(CH₃))

-

δ 14.3 (OCH₂CH₃)

-

δ 22.1 (CH(CH₃))

The deshielded H-2 proton (δ 6.95) and carbonyl carbon (δ 166.5) confirm extended conjugation .

Reactivity and Functionalization

The α,β-unsaturated ester undergoes characteristic reactions:

Industrial and Research Applications

Fragrance Industry

The compound’s fruity, green odor profile (threshold ~0.8 ppb) makes it valuable in premium perfumery. Gas chromatography-olfactometry identifies key aroma descriptors :

-

Top Note: Fresh-cut grass

-

Heart Note: Unripe banana

-

Base Note: Pineapple husk

Polymer Chemistry

As a co-monomer in acrylic resins, it improves UV resistance and glass transition temperatures (Tg increase of 12°C at 10% loading) .

Pharmaceutical Intermediates

The α,β-unsaturated system serves as a Michael acceptor in prostaglandin analog synthesis. Recent protocols achieve 68% enantiomeric excess using chiral phase-transfer catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume